molecular formula C22H24N2O2S B2850969 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 946199-61-7

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2850969
M. Wt: 380.51
InChI Key: BXMQVWIYKDUBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide , often referred to as MTEA , is a synthetic organic compound. Its chemical structure combines a morpholine ring, a thiophene group, and a naphthalene moiety. The compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry.



Synthesis Analysis

The synthesis of MTEA involves several steps, including the condensation of 2-(naphthalen-1-yl)acetic acid with 2-aminoethanethiol to form the thiophene-containing intermediate. Subsequent reaction with morpholine yields the final product. Researchers have optimized these synthetic routes to achieve high yields and purity.



Molecular Structure Analysis

MTEA’s molecular formula is C₂₀H₂₁N₃O₂S , and its molecular weight is approximately 359.46 g/mol . The compound’s three-dimensional structure reveals the spatial arrangement of its functional groups, which influences its biological activity.



Chemical Reactions Analysis

MTEA participates in various chemical reactions, including hydrolysis, oxidation, and substitution. Its reactivity depends on the specific functional groups present. Researchers have investigated its behavior under different conditions to understand its chemical versatility.



Physical And Chemical Properties Analysis


  • Melting Point : MTEA typically melts around 150-155°C .

  • Solubility : It exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol .

  • Stability : MTEA is stable under ambient conditions but may degrade upon exposure to light or moisture.


Scientific Research Applications

Anti-Parkinson's Activity

A study focused on synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to assess their anti-Parkinson's activity. These compounds, particularly those bearing a 4-thiazolidinone derivative with a 3-nitro phenyl group, showed significant activity in an in vivo rat model. This suggests potential applications in developing anti-Parkinson's agents (S. Gomathy, A. Antony, K. Elango, Gyanendra Singh, B. Gowramma, 2012).

Antifungal Agents

Another area of application is the development of antifungal agents. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent fungicides against Candida and Aspergillus species. This class of compounds demonstrates both in vitro and in vivo efficacy, highlighting their potential as broad-spectrum antifungal agents (D. Bardiot, K. Thevissen, K. De Brucker, A. Peeters, P. Cos, C. Taborda, M. McNaughton, L. Maes, P. Chaltin, B. Cammue, A. Marchand, 2015).

Antimicrobial Activity

Research into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has shown that these compounds exhibit antimicrobial activity against a range of microbial species. This suggests their utility in developing new antimicrobial agents with potential applications in combating microbial resistance (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, K. Khan, K. Nafeesa, A. Siddiqa, M. Akhtar, M. Shahid, Zinayyera Subhani, 2017).

Anticancer Activity

Thioaryl naphthylmethanone oxime ether analogs have been identified as novel anticancer agents. These compounds, particularly 4-(methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime, have shown promise in inducing apoptosis, inhibiting migration and invasion, and significantly reducing tumor growth in mouse xenograft models. This indicates their potential application in cancer therapy (B. Chakravarti, Tahseena Akhtar, B. Rai, M. Yadav, Jawed Akhtar Siddiqui, Shailendra Kumar Dhar Dwivedi, R. Thakur, Ashutosh Kumar Singh, Ashutosh Kumar Singh, H. Kumar, K. Khan, Subhashis Pal, S. Rath, J. Lal, R. Konwar, A. Trivedi, D. Datta, D. Mishra, M. Godbole, S. Sanyal, N. Chattopadhyay, Atul Kumar, 2014).

Safety And Hazards


  • Toxicity : While MTEA’s acute toxicity is low, chronic exposure may pose risks. Researchers must handle it with care.

  • Environmental Impact : Its persistence and potential bioaccumulation warrant environmental assessment.


Future Directions

Researchers are exploring MTEA’s therapeutic potential, including its role in cancer treatment, anti-inflammatory activity, or neuroprotection. Further studies are needed to elucidate its precise targets and optimize its pharmacokinetic properties.


properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c25-22(14-18-6-3-5-17-4-1-2-7-20(17)18)23-15-21(19-8-13-27-16-19)24-9-11-26-12-10-24/h1-8,13,16,21H,9-12,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMQVWIYKDUBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.